2,5-Bis(4-bromophenyl)furan
Overview
Description
2,5-Bis(4-bromophenyl)furan is a chemical compound that serves as an intermediate in the synthesis of various derivatives with potential biological activities. It is synthesized from 1,4-di-p-bromophenyl-1,4-butanedione through a cyclodehydrative furanization process . This compound has been used as a precursor for the synthesis of compounds with antiprotozoal activity, particularly against Trypanosoma rhodesiense .
Synthesis Analysis
The synthesis of 2,5-bis(4-bromophenyl)furan involves cyclodehydrative furanization of 1,4-di-p-bromophenyl-1,4-butanedione to produce the furan compound . This intermediate is then used to generate various substituted furans, such as 2,5-bis(4-guanylphenyl)furan and its derivatives, by reacting with Cu2(CN)2 to produce the corresponding bis-nitrile, which is ultimately converted into the desired compounds . The synthesis route is crucial for the preparation of compounds with significant antitrypanosomal activity.
Molecular Structure Analysis
While the specific molecular structure analysis of 2,5-bis(4-bromophenyl)furan is not detailed in the provided papers, related compounds such as 2,3-diphenylphenanthro[9,10-b]furans have been analyzed crystallographically, revealing a slightly twisted helicene-like structure . This structural information is important for understanding the physical properties and reactivity of the furan derivatives.
Chemical Reactions Analysis
The chemical reactivity of 2,5-bis(4-bromophenyl)furan is demonstrated in its ability to undergo further functionalization. For instance, the bromide can be lithiated and then reacted with various reagents to yield substituted derivatives . The compound also serves as a starting material for the synthesis of bis-amidinoarylfurans, which are of interest due to their potential as therapeutic agents and their ability to interact with the minor groove of DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-bis(4-bromophenyl)furan derivatives are influenced by the substituents on the furan ring. For example, the introduction of guanyl groups leads to compounds with antitrypanosomal activity . The physical properties of related furan-based polyesters, synthesized using 2,5-bis(hydroxymethyl)furan, have been characterized, indicating the versatility of furan derivatives in material science . The electrochemical properties of phenanthrofurans, which are structurally related to 2,5-bis(4-bromophenyl)furan, suggest high HOMO energy levels, which are relevant for their fluorescence properties .
Scientific Research Applications
Antiprotozoal Activity
- Synthesis and Antiprotozoal Activity : A study synthesized derivatives of 2,5-bis(4-guanylphenyl)furans, including 2,5-bis(4-bromophenyl)furan, and evaluated their antimalarial and antitrypanosomal activities. It was found that some compounds were very active against Trypanosoma rhodesiense in mice, with a few exhibiting prolonged curative effects after a single dose (Das & Boykin, 1977).
Synthesis and Labeling
- Synthesis of Deuterium-Labelled Derivatives : Research focused on the synthesis of deuterium-labelled derivatives of 2,5-bis(4-amidinophenyl)furan and related compounds from bromobenzene, offering insights into the labeling process for analytical and research purposes (Stephens et al., 2001).
Chemical Synthesis and Analysis
- Synthesis of Cyanophenyl Derivatives : A study detailed the synthesis of 2,5-bis-(4-cyanophenyl)-furan, a key intermediate in the creation of bis-amidinoarylfurans, which are valuable for DNA research and therapeutic applications (Bajić et al., 1996).
- Diguanidino and 'Reversed' Diamidino Derivatives : This research synthesized various derivatives of 2,5-bis(4-guanidinophenyl)furans, demonstrating their high DNA binding affinities and significant antimicrobial activities against various pathogens (Stephens et al., 2001).
Application in Material Science
- Biobased Polyesters Synthesis : A study successfully used 2,5-Bis(hydroxymethyl)furan, a compound related to 2,5-bis(4-bromophenyl)furan, for the enzymatic polymerization with various diacid ethyl esters, resulting in novel biobased furan polyesters (Jiang et al., 2014).
Fluorophores and Electrochemistry
- Blue Fluorophores : Research into 2,3-diphenylphenanthro[9,10-b]furans, which include derivatives of 2,5-bis(4-bromophenyl)furan, showed their potential as blue fluorophores, with applications in optical and electronic materials (Kojima et al., 2016).
Structural Analysis
- Analysis of Tetraketones : A study provided structural analysis of compounds related to 2,5-bis(4-bromophenyl)furan, aiding in understanding their chemical properties and potential applications (Silva et al., 2018).
Antimicrobial Agents
- Antimicrobial Agent Synthesis and Analysis : Research investigated the synthesis and properties of 2,5-bis(4-amidinophenyl)furan derivatives, focusing on their potential as antimicrobial agents, with some showing high efficacy (Zhou et al., 2002).
Safety And Hazards
Future Directions
The future directions of 2,5-Bis(4-bromophenyl)furan research could involve further exploration of its polymorphic behavior and the influence of halogen interactions on its crystal mechanical properties . Additionally, its potential antiprotozoal activity could be a promising area for future research .
properties
IUPAC Name |
2,5-bis(4-bromophenyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLBMQWXWRKFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348235 | |
Record name | 2,5-Bis(4-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-bromophenyl)furan | |
CAS RN |
36710-35-7 | |
Record name | 2,5-Bis(4-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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